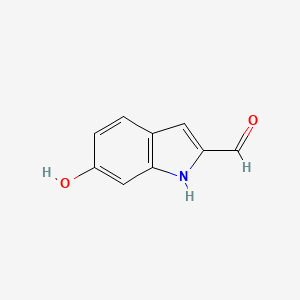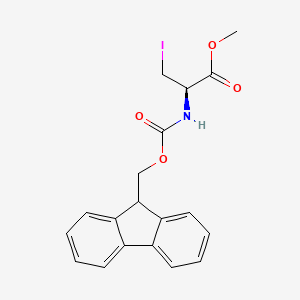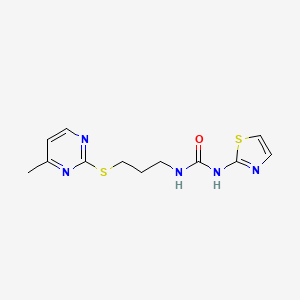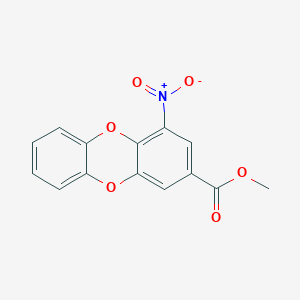![molecular formula C19H16ClFN2O2S B2863077 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 899731-39-6](/img/structure/B2863077.png)
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the furan ring might be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and furan rings would likely contribute to the rigidity of the molecule, while the chloro and fluoro substituents might influence its electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the sulfanyl group might be susceptible to oxidation, while the pyrimidine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro and fluoro substituents might increase its lipophilicity, influencing its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Synthesis
Research into pyrimidine derivatives, including structures similar to 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one, has primarily focused on their synthesis and chemical characterization. These compounds exhibit a range of biological activities, making them of interest in medicinal chemistry and materials science. Quantum chemical methods have been applied to investigate hydrogen bonding sites within pyrimidine compounds, highlighting the significance of nitrogen atoms in the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017). Additionally, synthesis techniques have evolved to create novel pyrimidine derivatives with potential antimicrobial properties, showcasing the versatility of these compounds in drug development (Ravindra et al., 2008).
Biological Activities
The exploration of pyrimidine derivatives extends to their biological applications, particularly in the development of compounds with antinociceptive (pain-relieving) and anti-inflammatory properties. Studies have synthesized and evaluated the biological activities of various pyrimidine derivatives, finding significant antinociceptive and anti-inflammatory effects among certain compounds, underscoring their potential as pharmaceutical agents (Selvam et al., 2012). Further research into the design and synthesis of pyrimidine derivatives has aimed at enhancing their anti-inflammatory and analgesic activities, with specific substitutions on the pyrimidine ring playing a crucial role in their efficacy (Muralidharan et al., 2019).
Molecular Design and Structural Analysis
The structural design and synthesis of pyrimidine derivatives are critical in developing new compounds with enhanced biological and chemical properties. Efforts to create novel biologically active compounds have led to the synthesis of new derivatives, demonstrating the potential for pyrimidine-based molecules in various scientific applications, including as potential growth regulators or antimicrobial agents (Aniskova et al., 2017). Additionally, crystal structure analysis of related compounds provides insights into their molecular interactions, further contributing to the understanding of their potential uses in scientific research (Kang et al., 2015).
Eigenschaften
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-15-6-2-7-16(21)14(15)11-26-18-13-5-1-8-17(13)23(19(24)22-18)10-12-4-3-9-25-12/h2-4,6-7,9H,1,5,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWLLYDHIAKLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=CC=C3Cl)F)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)
![3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2862999.png)
![1-(4-bromo-2-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2863002.png)
![2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/no-structure.png)

![N-(3-chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2863006.png)
![3,5-Dimethyl-4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2863007.png)


![6-[(2R,3R)-3-Hydroxy-2-methylpiperidine-1-carbonyl]pyridine-3-carbaldehyde](/img/structure/B2863012.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2863017.png)